Rivastigmine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
An isotope labelled of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of dementia.
Scientific Research Applications
Rivastigmine in Parkinsonian Psychosis and Cognitive Impairment
- Rivastigmine showed improvement in hallucinations, sleep disturbances, and carer distress, and enhanced cognitive performance in patients with advanced Parkinson's disease (Reading, Luce, & McKeith, 2001).
Rivastigmine's Use in Alzheimer's Disease
- Rivastigmine is a carbamylating, long-acting reversible acetylcholinesterase inhibitor indicated for mild to moderately severe Alzheimer's disease. Clinical trials indicated significant cognitive, global, and functional benefits compared to placebo (Spencer & Noble, 1998).
Effects on Executive Function in Parkinson's Disease Dementia
- Rivastigmine capsules demonstrated significant improvements over placebo on executive function tests evaluating flexibility of thinking, problem-solving, and planning in patients with Parkinson's disease dementia (Schmitt, Farlow, Meng, Tekin, & Olin, 2010).
Pharmacokinetics of Rivastigmine
- Studies on the absorption, metabolism, and disposition of Rivastigmine in minipigs showed that dermal administration provided a markedly greater bioavailability than the oral route (Tse & Laplanche, 1998).
Rivastigmine's Benefits on Attention in Dementia Associated with Parkinson Disease
- Rivastigmine showed significant benefits over placebo on all aspects of attention assessed in patients with dementia associated with Parkinson disease (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).
Interaction with Cholinesterases
- Rivastigmine, a carbamate inhibitor of acetylcholinesterase, interacts with cholinesterases in a way that leads to slow kinetics of reactivation (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).
Rivastigmine's Effects on Brain Activation in Alzheimer’s Disease
- Rivastigmine has been observed to enhance brain activation in the fusiform and frontal cortices in Alzheimer’s disease, linking increased cognitive performance to altered brain activation (Rombouts, Barkhof, Van Meel, & Scheltens, 2002).
Rivastigmine's Impact on Gastric Mucosal Injury
- Rivastigmine showed a prophylactic action against indomethacin-induced gastric mucosal damage in rats, suggesting a protective role beyond its primary cholinergic effects (Khalaf, Ahmed, Welson, & Abdelzaher, 2022).
Properties
CAS No. |
1133229-21-6 |
---|---|
Molecular Formula |
C14H19N2O2D3 |
Molecular Weight |
253.36 |
Purity |
95% by HPLC; 98% atom D; |
Related CAS |
123441-03-2 (unlabelled) |
Synonyms |
(S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl-d3)carbamate |
tag |
Rivastigmine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.